![molecular formula C16H19N3O2 B1328948 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119449-57-8](/img/structure/B1328948.png)

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

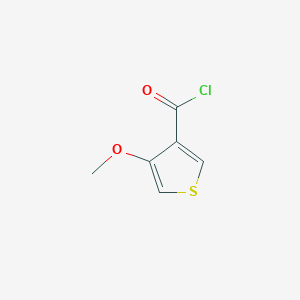

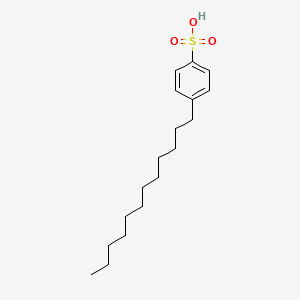

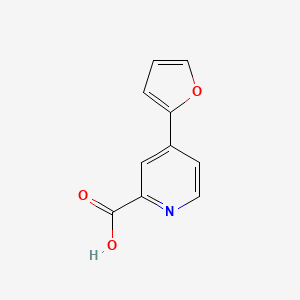

The compound “3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is a complex organic molecule that contains several functional groups. These include a benzaldehyde group, a 1,2,4-oxadiazole ring, and a 4-methylpiperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole ring and the benzaldehyde group are likely to contribute to the compound’s planarity, while the 4-methylpiperidine ring could add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition. The 1,2,4-oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins and their modifications, playing a crucial role in understanding the proteome of an organism .

Molecular Biology

In molecular biology , the compound serves as a molecular probe to study biological processes at the molecular level. It can be used to tag or modify proteins or nucleic acids, aiding in the visualization or isolation of these molecules during experiments .

Drug Discovery

“3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is valuable in drug discovery . It may act as a lead compound for the development of new drugs, especially due to its unique structure which can be further modified to enhance its pharmacological properties .

Chemical Synthesis

The compound finds application in chemical synthesis as an intermediate. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers, through various chemical reactions .

Biochemical Assays

In biochemical assays , it’s employed as a standard or control. Its well-defined structure and properties make it suitable for use in assays that measure enzyme activity, receptor binding, or other biochemical interactions .

Neurological Research

Given its structural similarity to known neurological agents, this compound could be used in neurological research to study neurotransmitter systems, potentially leading to insights into the treatment of neurological disorders .

Agricultural Chemistry

In agricultural chemistry , such compounds are explored for their potential use as growth promoters or pesticides. Its molecular structure could interact with biological systems in plants, providing a basis for developing new agricultural chemicals .

Material Science

Lastly, in material science , “3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” could be investigated for its properties in the creation of novel materials, such as organic semiconductors or photovoltaic cells .

Propriétés

IUPAC Name |

3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20/h2-4,9,11-12H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBBPTITTKPLMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)